(2E)-3-(Furan-2-yl)-1-(2-methylphenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

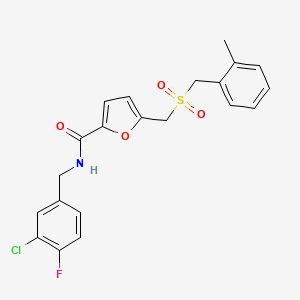

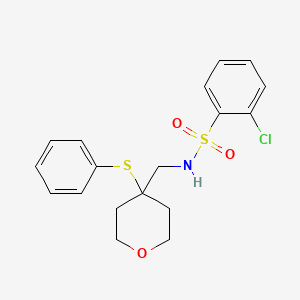

“(2E)-3-(Furan-2-yl)-1-(2-methylphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C14H12O2 and a molecular weight of 212.248 .

Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring attached to a propenone group, which is further connected to a 2-methylphenyl group .Aplicaciones Científicas De Investigación

Crystal Structure and Interactions

The study of crystal structures of chalcone derivatives, including compounds similar to “(2E)-3-(Furan-2-yl)-1-(2-methylphenyl)prop-2-en-1-one,” reveals intricate details about molecular conformations and intermolecular interactions. For instance, Kamini Kapoor et al. (2011) explored the dihedral angles and π-π interactions between benzene and heterocyclic rings, highlighting the compound's solid-state organization and potential for material science applications (Kapoor et al., 2011).

Photophysical Properties

The effect of solvent polarity on the photophysical properties of chalcone derivatives has been studied, demonstrating how different solvents influence the absorption and fluorescence characteristics of these compounds. Rekha Kumari et al. (2017) found significant solvatochromic effects, indicating potential applications in dye-sensitized solar cells and fluorescence-based sensors (Kumari et al., 2017).

Molecular Docking and Antibacterial Activity

Molecular docking studies on novel synthesized pyrazole derivatives derived from chalcone compounds have revealed interactions with bacterial proteins, suggesting their use in developing antibacterial agents. A. B. S. Khumar et al. (2018) demonstrated effective binding interactions, indicating the therapeutic potential of these compounds (Khumar et al., 2018).

Antioxidant Agents and Computational Studies

Catalytic synthesis and computational studies, including ADMET and QSAR, of chalcone derivatives have been conducted to evaluate their antioxidant properties. G. Prabakaran et al. (2021) synthesized novel chalcone derivatives, showing potential as potent antioxidants, which could have implications in pharmacology and as dietary supplements (Prabakaran et al., 2021).

Materials Science and Nonlinear Optical Applications

Research into the novel methyl furan-based chalcone material by S. Satheeshchandra et al. (2020) for potential nonlinear optical applications highlights the significant second harmonic generation efficiency, suggesting its use in optical devices and materials science (Satheeshchandra et al., 2020).

Synthetic Pathways and Chemical Reactions

Investigations into the synthetic routes and reactions involving chalcone derivatives provide insights into creating complex molecular structures. For example, the transformation of chalcone compounds via oxidative furan dearomatization/cyclization has been explored, revealing pathways to synthesize prop-2-en-1-ones with potential in medicinal chemistry and synthetic organic chemistry (Shcherbakov et al., 2021).

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-1-(2-methylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-5-2-3-7-13(11)14(15)9-8-12-6-4-10-16-12/h2-10H,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGADLSWOCUTJG-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(Furan-2-yl)-1-(2-methylphenyl)prop-2-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Methoxypropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2810356.png)

![2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B2810357.png)

![Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid](/img/structure/B2810361.png)

![4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde](/img/structure/B2810364.png)

![(E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2810365.png)

![3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole](/img/structure/B2810366.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dimethylphenyl)propanamide](/img/structure/B2810367.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride](/img/structure/B2810370.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B2810371.png)